amine CAS No. 1566512-35-3](/img/structure/B1475537.png)

[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Vue d'ensemble

Description

(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine, also known as 2,4-DFPMA, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of aniline, a common aromatic amine, and is composed of a phenyl ring with two fluorine atoms, a methyl group, and a butyl group. 2,4-DFPMA has been studied for its ability to act as an intermediate for a variety of reactions, and has been used for a range of scientific research applications.

Applications De Recherche Scientifique

Amines in Environmental Science

Amines and amine-related compounds are extensively studied in environmental sciences due to their occurrence and fate in surface waters and potential toxicity. For instance, research compiled available information on the concentrations, sources, fate, and toxicity of amines in surface waters, including their emergence from amine-based post-combustion CO2 capture technologies. This review highlighted the need for more research on the environmental impact and aquatic toxicity of amines, nitrosamines, and nitramines, especially concerning their role as precursors in the formation of potentially carcinogenic compounds and their impact on drinking water supplies (Poste, Grung, & Wright, 2014).

Amines in Health and Toxicology

Amines have been implicated in various health-related research areas, including their role in carcinogenesis. For example, dietary factors, including food-derived heterocyclic amines (HAs), have been explored for their implications in human breast cancer. HAs, found in meats cooked by ordinary methods, have been shown to cause mammary gland cancer in rat models, highlighting the potential etiological role of food-derived HAs in human breast cancer (Snyderwine, 1994).

Amines in Water Treatment and Environmental Safety

The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has also been a significant area of research, where amine-containing sorbents offer alternative solutions. These studies focus on the development and application of amine-containing sorbents for PFAS removal, emphasizing the need for novel sorbent designs considering electrostatic interactions, hydrophobic interactions, and sorbent morphology for enhanced PFAS sorption capacity (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Amines in Material Science

Amines play a crucial role in material science, especially in the synthesis and applications of amine-functionalized metal–organic frameworks (MOFs). These MOFs, due to their interaction between CO2 and basic amino functionalities, have seen applications mainly for CO2 capture. Research has also highlighted their potential in catalysis, pointing towards the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).

Propriétés

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSPWJMYLYLZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

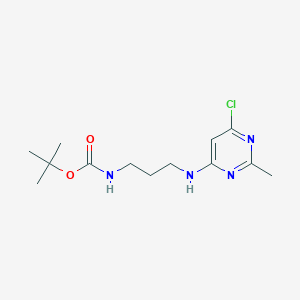

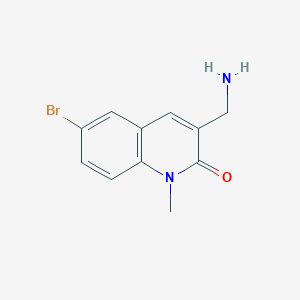

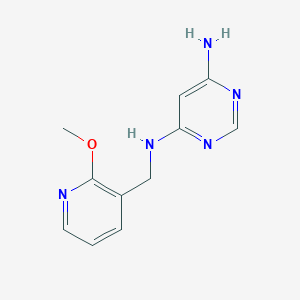

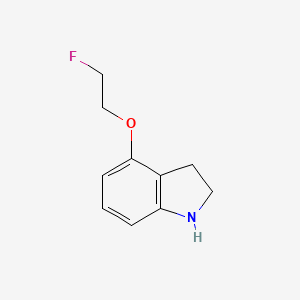

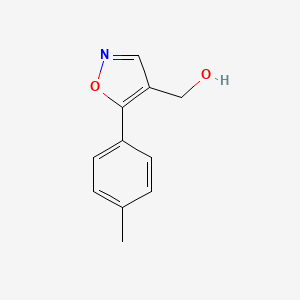

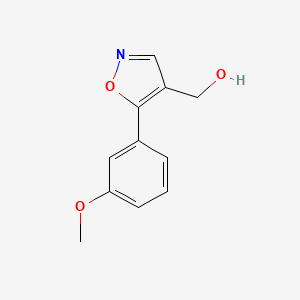

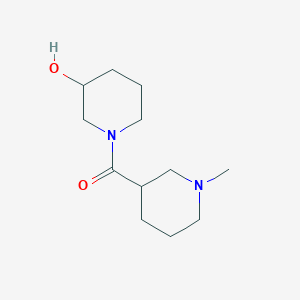

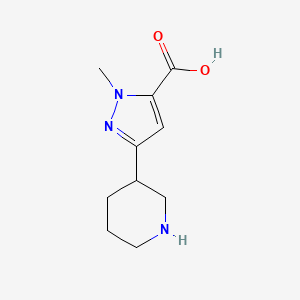

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.